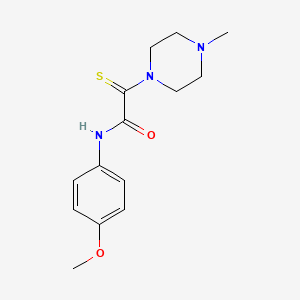![molecular formula C24H18ClFN2O2 B4186734 N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186734.png)
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
説明
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of CFM-2 involves the inhibition of the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory disorders. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
実験室実験の利点と制限
One advantage of using CFM-2 in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using CFM-2 is its potential toxicity at high doses. Researchers must be careful to use appropriate doses of CFM-2 in their experiments to avoid toxicity.
将来の方向性
There are several future directions for research on CFM-2. One area of research is the development of new derivatives of CFM-2 with improved therapeutic properties. Another area of research is the study of the potential use of CFM-2 in combination with other drugs for the treatment of various diseases. Finally, the potential use of CFM-2 as a diagnostic tool for the detection of COX-2 activity in various diseases is an area of ongoing research.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. CFM-2 has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-15-10-11-16(12-20(15)25)27-23(29)14-28-13-19(17-6-3-5-9-22(17)28)24(30)18-7-2-4-8-21(18)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJJFOZSXWYLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4186655.png)
![methyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4186669.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4186689.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186707.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
![2-hydroxy-N-(2-{[2-(2-methylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B4186721.png)
![3-[(benzylamino)carbonyl]-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186723.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4186742.png)
![4-(7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4186748.png)
